![molecular formula C19H24N2O3S B4175230 N~1~-(2-ethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4175230.png)
N~1~-(2-ethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide
Overview
Description
N~1~-(2-ethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as EMMA, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. EMMA belongs to the class of compounds known as allosteric modulators, which can modify the activity of enzymes and receptors.
Mechanism of Action
N~1~-(2-ethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide acts as an allosteric modulator of enzymes and receptors by binding to a site on the protein that is distinct from the active site. This binding can either enhance or inhibit the activity of the protein, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
N~1~-(2-ethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to modulate the activity of various enzymes and receptors involved in cellular signaling pathways. For example, N~1~-(2-ethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to enhance the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This enhancement can lead to increased neurotransmitter activity and potential therapeutic benefits in diseases such as Alzheimer's. Additionally, N~1~-(2-ethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to inhibit the activity of the receptor P2X7, which is involved in the immune response. This inhibition can lead to potential therapeutic benefits in diseases such as cancer and epilepsy.
Advantages and Limitations for Lab Experiments
N~1~-(2-ethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has several advantages for use in lab experiments, including its small size, ease of synthesis, and potential therapeutic benefits. However, there are also limitations to its use, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on N~1~-(2-ethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide, including further studies on its mechanism of action, optimization of its therapeutic potential, and development of new analogs with improved properties. Additionally, N~1~-(2-ethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide could be studied in combination with other compounds to enhance its therapeutic effects. Further research on N~1~-(2-ethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide could lead to potential new treatments for various diseases.
In conclusion, N~1~-(2-ethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. Its ability to modulate the activity of enzymes and receptors has led to potential therapeutic benefits in various diseases. Further research on N~1~-(2-ethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide could lead to potential new treatments for these diseases.
Scientific Research Applications
N~1~-(2-ethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been studied for its potential therapeutic applications in various diseases such as Alzheimer's, Parkinson's, and Huntington's diseases, as well as in cancer and epilepsy. N~1~-(2-ethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to modulate the activity of enzymes and receptors involved in these diseases, leading to potential therapeutic benefits.
properties
IUPAC Name |
N-(2-ethylphenyl)-2-(4-methyl-N-methylsulfonylanilino)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-5-16-8-6-7-9-18(16)20-19(22)15(3)21(25(4,23)24)17-12-10-14(2)11-13-17/h6-13,15H,5H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYJJXCNTUESTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)N(C2=CC=C(C=C2)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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